N'-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide
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Overview
Description
N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzimidazole ring, a carbohydrazide group, and a 2,5-dimethoxybenzylidene moiety.
Preparation Methods
The synthesis of N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex structures
Scientific Research Applications
N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
2,5-Dimethoxy-Benzylidene-Rhodanine: Used as a selective fluorogenic dye for lipid droplets in living cells.
2,5-Dimethoxybenzylidene-thiosemicarbazone: Exhibits antimicrobial and antioxidant activities.
N-(2,5-Dimethoxybenzylidene)aniline: Used in various chemical and biological applications.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of N’-(2,5-Dimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide.
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-4-6-16(24-2)12(7-13)9-20-21-17(22)11-3-5-14-15(8-11)19-10-18-14/h3-10H,1-2H3,(H,18,19)(H,21,22)/b20-9+ |
InChI Key |
ZZDYXLWJOURXKW-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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